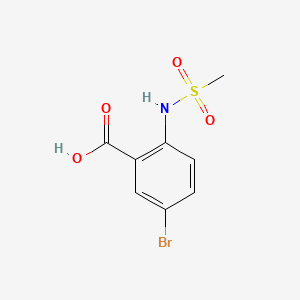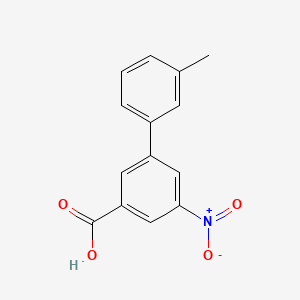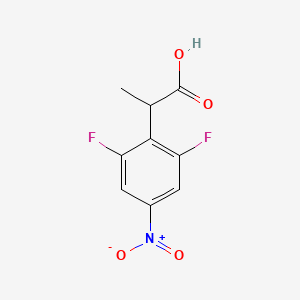
N2-isopropylpyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Isopropylpyridine-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H13N3. It is a derivative of pyridine, featuring an isopropyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-isopropylpyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with isopropyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dimethylformamide or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are employed to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N2-Isopropylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may yield partially or fully reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides, sulfonyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Amides, sulfonamides, and other substituted derivatives
Applications De Recherche Scientifique
N2-Isopropylpyridine-2,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mécanisme D'action
The mechanism of action of N2-isopropylpyridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can influence the compound’s efficacy and selectivity .
Comparaison Avec Des Composés Similaires
N2-Isopropylpyridine-2,3-diamine: Similar in structure but with amino groups at the second and third positions.
2,4-Diaminopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
N2-Methylpyridine-2,4-diamine: Features a methyl group instead of an isopropyl group, which may affect its steric and electronic properties.
Uniqueness: N2-Isopropylpyridine-2,4-diamine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can also affect its solubility and stability, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-N-propan-2-ylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACWQXHOWAMWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577494.png)

![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)

